molecular formula C7H16N2 B1427454 (3-Methylpiperidin-2-yl)methanamine CAS No. 1479901-17-1

(3-Methylpiperidin-2-yl)methanamine

Cat. No. B1427454
M. Wt: 128.22 g/mol
InChI Key: LXTOOORAYUNLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpiperidin-2-yl)methanamine, also known as MPM, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic intermediate that has been widely used in the synthesis of various pharmaceutical and agrochemical compounds. MPM has also been investigated for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Asymmetric Synthesis Applications

  • Synthesis of 2-(1-Aminoalkyl)piperidines : This chemical has been used in asymmetric synthesis processes. For example, the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines was achieved using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of [(2S)-2-methylpiperidin-2-yl]methanamine and other related compounds (Froelich et al., 1996).

Medical Imaging and Photocytotoxicity

  • Iron(III) Complexes for Imaging and Photocytotoxicity : Iron(III) complexes involving this compound have been synthesized and evaluated for their photocytotoxic properties and utility in cellular imaging. These complexes have shown remarkable photocytotoxicity in red light and have been ingested in the nucleus of HeLa and HaCaT cells, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).

Antidepressant Drug Candidates

  • Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of this chemical have been designed as serotonin 5-HT1A receptor-biased agonists, demonstrating high affinity and selectivity. These compounds have shown promising antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Anticonvulsant Agents

  • Synthesis of Schiff Bases for Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, related to (3-Methylpiperidin-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity, showing significant seizures protection and potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Synthesis of Novel Compounds

  • Synthesis of Various Derivatives : This chemical has been used in the synthesis of various derivatives, including oxadiazoles and azetidine derivatives, which have shown potential antibacterial and antifungal activities (Shimoga et al., 2018), (Rao et al., 2013).

properties

IUPAC Name

(3-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-3-2-4-9-7(6)5-8/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTOOORAYUNLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpiperidin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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